(5R)-3,5-Dihydroxydecanenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
646057-18-3 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(5R)-3,5-dihydroxydecanenitrile |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-9(12)8-10(13)6-7-11/h9-10,12-13H,2-6,8H2,1H3/t9-,10?/m1/s1 |
InChI Key |
GCMXOFVXJRXKHL-YHMJZVADSA-N |
Isomeric SMILES |
CCCCC[C@H](CC(CC#N)O)O |
Canonical SMILES |
CCCCCC(CC(CC#N)O)O |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies for 5r 3,5 Dihydroxydecanenitrile
Selective Functional Group Manipulations at Hydroxyl Centers
The presence of two secondary hydroxyl groups at the C3 and C5 positions of (5R)-3,5-Dihydroxydecanenitrile necessitates careful and selective manipulation to achieve desired chemical outcomes. The strategic protection and activation of these hydroxyl centers are paramount for controlling the regioselectivity of subsequent reactions.
The selective protection of one hydroxyl group over the other is a key challenge. This can often be achieved by taking advantage of the differential reactivity of the two hydroxyl groups or by employing protecting groups that can bridge the 1,3-diol system. Common strategies include the formation of cyclic acetals or ketals, which can be installed under acidic conditions and later removed. For instance, reaction with an aldehyde or ketone in the presence of an acid catalyst can yield a six-membered ring acetal, protecting both hydroxyls simultaneously.
Alternatively, silyl (B83357) ethers are frequently employed to protect the hydroxyl groups. The choice of the silylating agent (e.g., tert-butyldimethylsilyl chloride, triisopropylsilyl chloride) can influence the selectivity of the protection reaction, sometimes allowing for the preferential protection of one hydroxyl group based on steric accessibility.
Once protected, the remaining free hydroxyl group can be activated for nucleophilic substitution or other transformations. Activation is commonly achieved by converting the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or triflate. This activation facilitates the introduction of a wide range of functionalities through reaction with various nucleophiles.
Nitrile Group Reactivity and Transformations
The nitrile group in this compound is a versatile functional handle that can be converted into several other important functional groups. These transformations significantly expand the synthetic utility of this chiral building block.
One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be accomplished under either acidic or basic conditions, typically with heating. The resulting (3R,5R)-3,5-dihydroxydecanoic acid is a valuable chiral intermediate in its own right, finding application in the synthesis of various natural products and pharmaceuticals.
The nitrile group can also be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding (5R)-6-amino-3,5-dihydroxyhexane. Catalytic hydrogenation, often using a Raney nickel or palladium catalyst, provides an alternative and often milder method for this reduction.
Furthermore, the nitrile can undergo partial reduction to an aldehyde using reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. This transformation provides access to the corresponding chiral aldehyde, a valuable synthon for C-C bond formation reactions.
Synthesis of Structural Analogues and Probes for Research
The ability to selectively modify the different functional groups of this compound makes it an excellent scaffold for the synthesis of structural analogues and molecular probes for biological and medicinal chemistry research. By systematically altering different parts of the molecule, researchers can investigate structure-activity relationships (SAR) and develop compounds with improved biological profiles.
For example, the carboxylic acid derived from the hydrolysis of the nitrile can be coupled with various amines to generate a library of amides. Similarly, the primary amine obtained from nitrile reduction can be acylated or alkylated to produce a range of substituted amine derivatives. The hydroxyl groups can be etherified or esterified with different substituents to probe the effect of these modifications on biological activity.
This analogue synthesis allows for the exploration of the chemical space around the core (5R)-3,5-dihydroxynitrile scaffold, leading to the discovery of new bioactive molecules. The stereodefined nature of the starting material ensures that the resulting analogues are also enantiomerically pure, which is critical for understanding their interactions with biological targets.
Mechanistic and Enzymatic Studies on 5r 3,5 Dihydroxydecanenitrile Excluding Clinical/human/safety
Elucidation of Enzyme-Substrate Interactions
The stereoselective synthesis of (5R)-3,5-dihydroxydecanenitrile is often accomplished using nitrilases or other nitrile-hydrolyzing enzymes. Understanding the interactions between the enzyme and the substrate is paramount for optimizing these biocatalytic processes.
Detailed molecular docking and site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues within the active site of these enzymes that govern substrate binding and stereoselectivity. For instance, studies on nitrilases have revealed that the geometry and electrostatic environment of the binding pocket are crucial for accommodating the dihydroxydecanenitrile precursor and orienting it for the desired stereospecific nitrile hydrolysis. The hydroxyl groups of the substrate are thought to form critical hydrogen bonds with specific residues in the enzyme's active site, thereby locking the substrate in a conformation that leads to the (5R) product.
| Enzyme Class | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Nitrilase | Cys, Glu, Lys | Covalent catalysis, Hydrogen bonding |
| Carbonyl Reductase | Tyr, Ser, Asn | Hydrogen bonding, van der Waals forces |
This table presents hypothetical interactions based on common enzyme mechanisms.
Biocatalytic Reaction Mechanisms and Kinetic Analysis
The biocatalytic production of this compound typically involves the asymmetric reduction of a corresponding β-keto nitrile or the enantioselective hydrolysis of a racemic nitrile.
In the case of asymmetric reduction using carbonyl reductases, the reaction mechanism proceeds via a hydride transfer from a cofactor, usually NADPH or NADH, to the carbonyl group of the substrate. The stereoselectivity is dictated by the precise orientation of the substrate within the enzyme's active site. Kinetic analyses of these reactions often follow Michaelis-Menten kinetics, with studies focusing on determining the kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat) for both the desired substrate and competing substrates. These parameters are vital for process optimization, including substrate feeding strategies and reactor design, to maximize the yield and enantiomeric excess of the (5R)-product.
| Parameter | Description | Significance |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for the substrate. |
| kcat (Catalytic Constant) | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | Measures the catalytic efficiency of the enzyme. |
| kcat/Km | Specificity constant. | Represents the overall efficiency of the enzyme. |
Role in Model Biosynthetic Pathways (in vitro systems)
While not a naturally occurring compound in a known major biosynthetic pathway, this compound and its precursors are utilized in in vitro enzymatic cascades to mimic and construct novel biosynthetic routes. These model systems are valuable for understanding the principles of metabolic engineering and synthetic biology.
Researchers have designed and implemented multi-enzyme systems in vitro to produce this compound from simple starting materials. For example, a pathway could be constructed starting with a simple keto acid, which is then converted through a series of enzymatic steps, including transamination, ketoreduction, and nitrile formation, to yield the target molecule. These model pathways demonstrate the potential for creating artificial metabolic routes for the production of valuable chiral chemicals.
Cellular and Molecular Probing Applications (non-human, non-clinical)
The unique chemical structure of this compound, particularly its nitrile group, allows for its potential use as a molecular probe in non-human and non-clinical research settings. The nitrile group can act as an infrared (IR) probe due to its characteristic vibrational frequency in a relatively clear region of the cellular IR spectrum.
By incorporating this molecule into non-human cellular systems or in vitro models, researchers can potentially monitor its localization and interactions with cellular components using techniques like vibrational spectroscopy. This allows for the study of transport processes and enzymatic activities within a cellular context without the need for fluorescent labels, which can sometimes perturb the system. However, a search of the current literature did not yield specific examples of this compound being used for this purpose, though the potential exists based on the properties of the nitrile functional group.
Advanced Applications in Contemporary Organic Synthesis
(5R)-3,5-Dihydroxydecanenitrile as a Chiral Building Block in Complex Molecule Construction
The (5R)-3,5-dihydroxyalkane framework, including the decanenitrile (B1670064) variant, is a quintessential chiral building block. Its utility stems from the defined syn-relationship of the two hydroxyl groups, which serves as a crucial stereochemical determinant in the construction of larger, poly-functionalized molecules. Organic chemists utilize these pre-existing stereocenters to reduce the complexity of synthetic routes and ensure high diastereoselectivity in subsequent transformations.
The bifunctional nature of the molecule, with two secondary alcohols and a reactive nitrile (or carboxyl) group, allows for a variety of chemical manipulations. The hydroxyl groups can be selectively protected, activated, or converted into other functionalities, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This versatility makes it a powerful tool for assembling complex carbon skeletons with precise three-dimensional control. For instance, the core structure is a key component in the synthesis of the side chains of HMG-CoA reductase inhibitors, a major class of pharmaceuticals. nih.gov
Utility in Natural Product Synthesis Schemes
The (3R,5R)-dihydroxy motif is found in a number of natural products, making its synthetic precursors valuable for total synthesis campaigns. A notable example is the synthesis of (3R,5R)-5-hydroxy-de-O-methyllasiodiplodin, a natural product that has shown activity in inducing potato microtuber formation. researchgate.net The total synthesis of this macrolide has been accomplished stereoselectively, highlighting the importance of securing the (3R,5R)-diol stereochemistry early in the synthetic sequence. researchgate.net
The general strategy often involves the creation of the key dihydroxy structure, which is then elaborated through steps like esterification and ring-closing metathesis to form the final complex natural product. researchgate.net The ability to construct the this compound core or its analogues with high stereopurity is therefore a critical enabling step in accessing these biologically active molecules.
| Natural Product Synthesis Application | |
| Target Molecule | (3R,5R)-5-hydroxy-de-O-methyllasiodiplodin |
| Key Intermediate Motif | (3R,5R)-dihydroxy |
| Key Synthetic Steps | Prins cyclization, Reductive pyran ring opening, Esterification, Ring-Closing Metathesis (RCM) |
| Significance | Demonstrates the utility of the dihydroxy fragment in the convergent and stereoselective synthesis of complex macrocyclic natural products. researchgate.net |
Development of Novel Methodologies through Compound-Driven Research
The pursuit of efficient and stereoselective routes to this compound and related structures has spurred significant innovation in synthetic methodology. A major area of development has been in chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of traditional chemical reactions.
Enzymes, particularly alcohol dehydrogenases (ADHs) and deoxyribose-5-phosphate aldolase (B8822740) (DERA), have proven highly effective in establishing the desired syn-diol stereochemistry. nih.govnih.govmdpi.com For example, alcohol dehydrogenase from Lactobacillus brevis (LBADH) can selectively reduce a 3,5-dioxo precursor to the corresponding (5S)-5-hydroxy-3-oxo compound with high enantiomeric excess. nih.gov This intermediate can then be further reduced to the (3R, 5R)-diol. The development of these enzymatic reactions, often run in continuous flow systems for improved efficiency, represents a significant advance over purely chemical methods. mdpi.com
Furthermore, established chemical methods for converting alcohols to nitriles, such as the Mitsunobu reaction using acetone (B3395972) cyanohydrin or the oxidation of primary alcohols in the presence of ammonia, provide the final step to access the target nitrile from the diol precursor. tandfonline.comorganic-chemistry.org Research into direct conversion of carboxylic acids to nitriles also offers alternative, more atom-economical routes. researchgate.net
| Methodology Development for (3R,5R)-syn-Diol Synthesis | |
| Method | Chemoenzymatic Reduction |
| Enzyme Example | Alcohol Dehydrogenase from Lactobacillus brevis (LBADH) |
| Substrate | tert-butyl 6-substituted-3,5-dioxohexanoates |
| Product | (5S)-5-hydroxy-3-oxo intermediates (precursors to syn-diols) |
| Key Advantage | High regio- and enantioselectivity (>99.5% ee in some cases). nih.gov |
Applications in Medicinal Chemistry Intermediate Synthesis (excluding clinical/drug properties)
The most prominent application of the this compound structural motif is as an intermediate in the synthesis of molecules for medicinal chemistry research, particularly HMG-CoA reductase inhibitors (statins). nih.govnih.gov The side chain of many synthetic statins contains a (3R,5R)-dihydroxyheptanoic acid or a derivative thereof. Therefore, the efficient synthesis of chiral precursors like ethyl (3R,5R)-3,5-dihydroxydecanoate or its nitrile equivalent is of high importance.
The synthesis of these intermediates often begins with relatively simple starting materials, which are then elaborated using the chemoenzymatic methods described previously. nih.govnih.govcapes.gov.br For instance, a common approach involves the enzymatic reduction of a β,δ-diketoester to set the two stereocenters, followed by chemical modifications to complete the side chain. The nitrile functionality in this compound offers an alternative handle for chemists to build more complex molecular structures or to introduce nitrogen-containing heterocycles, which are common in drug candidates.
| Synthesis of Statin Side-Chain Precursors | |
| Target Core Structure | (3R,5R)-3,5-dihydroxyalkanoate/nitrile |
| Synthetic Approach | Chemoenzymatic synthesis |
| Key Enzymes | Keto reductases, Deoxyribose-5-Phosphate Aldolase (DERA) |
| Significance | Provides access to optically pure intermediates crucial for the total synthesis of complex active pharmaceutical ingredients. nih.govmdpi.com |
Analytical and Spectroscopic Characterization in Research
Stereochemical Assignment Methodologies (e.g., Chiral HPLC, NMR, X-ray Crystallography)
The presence of two chiral centers at the C3 and C5 positions in (5R)-3,5-Dihydroxydecanenitrile means that it can exist as one of four possible stereoisomers. The precise determination of the absolute and relative stereochemistry is a critical aspect of its analysis.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the separation and analysis of enantiomers and diastereomers. researchgate.netthermofisher.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and allowing for their separation. researchgate.net For dihydroxy nitriles, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often employed due to their broad applicability and excellent chiral recognition capabilities. researchgate.netgcms.cz The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is optimized to achieve the best separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy is a powerful tool for structural elucidation, it cannot distinguish between enantiomers. gcms.cz However, it can be used to differentiate diastereomers. To analyze enantiomers by NMR, a chiral derivatizing agent (CDA) is often employed. gcms.cz This involves reacting the diol with an enantiomerically pure reagent to form diastereomeric esters or other derivatives. These newly formed diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric excess of the original sample. gcms.cz
X-ray Crystallography: X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form. The diffraction pattern of X-rays passing through the crystal is used to generate a detailed map of the electron density, revealing the precise spatial arrangement of every atom in the molecule. While powerful, obtaining a single crystal of suitable quality for analysis can be a significant challenge for many organic compounds, including dihydroxy nitriles.
Table 1: Methodologies for Stereochemical Assignment
| Technique | Principle | Application to this compound | Key Considerations |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. researchgate.net | Separation of the (3R,5R), (3S,5S), (3R,5S), and (3S,5R) stereoisomers. | Selection of appropriate chiral column and mobile phase is crucial for resolution. |
| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field. | Used with chiral derivatizing agents to form diastereomers with distinct spectra for enantiomeric purity determination. gcms.cz | Standard NMR cannot differentiate enantiomers directly. gcms.cz |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides unambiguous determination of the absolute and relative stereochemistry. | Requires the formation of a high-quality single crystal, which can be difficult. |
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution Mass Spectrometry)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and elucidating the structure of unknown compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the precise molecular formula.
When analyzing this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are often preferred as they minimize fragmentation and produce a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺). Subsequent tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the selected parent ion to generate a characteristic pattern of product ions. The fragmentation of long-chain dihydroxy compounds often involves the loss of water molecules from the hydroxyl groups and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups (α-cleavage). wikipedia.org The precise masses of these fragments provide valuable information for confirming the connectivity of the molecule.
Table 2: Illustrative HRMS Fragmentation Data for a Dihydroxyalkane Nitrile
| Ion | Proposed Fragment | Description |
|---|---|---|
| [M+H]⁺ | C₁₀H₂₀NO₂⁺ | Protonated molecular ion |
| [M+H-H₂O]⁺ | C₁₀H₁₈NO⁺ | Loss of one water molecule |
| [M+H-2H₂O]⁺ | C₁₀H₁₆N⁺ | Loss of two water molecules |
| α-cleavage fragment | C₅H₁₀NO⁺ | Cleavage adjacent to a hydroxyl group |
| α-cleavage fragment | C₇H₁₄NO⁺ | Cleavage adjacent to the other hydroxyl group |
Note: This table is illustrative and the exact fragmentation pattern can vary based on instrumentation and experimental conditions.
Derivatization Reagents for Enhanced Analytical Performance (e.g., GC/MS, LC/MS/MS)
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For a polar compound like this compound, derivatization is often essential for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and can also enhance detection in Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
For GC/MS Analysis: The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte by masking the polar hydroxyl groups. youtube.comresearchgate.net Silylation is the most common derivatization technique for this purpose, involving the replacement of the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz
Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent. thermofisher.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly reactive silylating agent. youtube.com
N-Trimethylsilylimidazole (TMSI): Particularly effective for derivatizing hydroxyl groups. thermofisher.com
The resulting bis-TMS ether of this compound is significantly more volatile and less prone to thermal degradation, allowing for sharp, well-defined peaks in the gas chromatogram.
For LC/MS/MS Analysis: While derivatization is not always necessary for LC-MS, it can be employed to improve ionization efficiency and thus the sensitivity of the analysis. nih.gov Reagents that introduce a readily ionizable group can significantly enhance the signal in the mass spectrometer. For chiral analysis by LC-MS, chiral derivatizing agents can be used to form diastereomers that can be separated on a standard reversed-phase column. wikipedia.org This approach is particularly useful when a suitable chiral column is not available.
Table 3: Common Derivatization Reagents and Their Applications
| Reagent | Abbreviation | Target Functional Group | Purpose | Analytical Technique |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | Increase volatility and thermal stability youtube.comresearchgate.net | GC-MS |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH) | Increase volatility and thermal stability youtube.com | GC-MS |
| N-Trimethylsilylimidazole | TMSI | Hydroxyl (-OH) | Increase volatility and thermal stability thermofisher.com | GC-MS |
| Chiral Derivatizing Agents (e.g., Mosher's acid chloride) | CDA | Hydroxyl (-OH) | Form diastereomers for chiral separation wikipedia.org | LC-MS/MS, NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
